Succinic acid-13C4: An In-depth Technical Guide for Researchers
Succinic acid-13C4: An In-depth Technical Guide for Researchers
An Overview of a Powerful Metabolic Tracer
Succinic acid-13C4 is a stable, isotopically labeled form of succinic acid, a key intermediate in the Krebs (TCA) cycle. In this labeled variant, all four carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This non-radioactive tracer allows researchers, scientists, and drug development professionals to meticulously track the metabolic fate of succinate (B1194679) in various biological systems. Its application is pivotal in metabolic flux analysis, pharmacokinetic studies, and as an internal standard for mass spectrometry, providing invaluable insights into cellular metabolism in both healthy and diseased states.
Core Properties and Specifications
Succinic acid-13C4 is a solid at room temperature with a high degree of isotopic and chemical purity, making it a reliable tool for sensitive analytical techniques. The key quantitative data for this compound are summarized below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | ¹³C₄H₆O₄ | N/A |
| Molecular Weight | 122.06 g/mol | [1][2] |
| CAS Number | 201595-67-7 | [1][2] |
| Melting Point | 187-190 °C | [1] |
| Boiling Point | 235 °C | [1] |
| Isotopic Purity | ≥99 atom % ¹³C | [1] |
| Chemical Purity | ≥98% | [2] |
| Form | Solid | [1] |
| Storage Temperature | Room temperature | [1][2] |
Applications in Research and Drug Development
The unique properties of Succinic acid-13C4 make it an indispensable tool in several areas of scientific inquiry:
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Metabolic Tracing and Flux Analysis: As a stable isotope-labeled metabolite, Succinic acid-13C4 is a powerful tracer to elucidate the dynamics of metabolic pathways, particularly the Krebs cycle. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the rates (fluxes) of intracellular reactions. This is crucial for understanding metabolic reprogramming in diseases like cancer and for evaluating the effects of drugs on cellular metabolism.
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Pharmacokinetic Studies: To distinguish between endogenously produced succinic acid and an exogenously administered dose, Succinic acid-13C4 is used as a surrogate analyte. This allows for the accurate determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[3][4][5][6]
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Internal Standard for Quantitative Analysis: In analytical techniques like mass spectrometry (MS), Succinic acid-13C4 serves as an ideal internal standard.[7] Its chemical similarity to endogenous succinic acid ensures comparable extraction and ionization efficiency, while its distinct mass allows for accurate quantification of the unlabeled analyte.
Experimental Protocols
Detailed methodologies are crucial for the successful application of Succinic acid-13C4 in research. Below are detailed protocols for key experiments.
In Vivo Pharmacokinetic Study in a Murine Model
This protocol is adapted from a study investigating the pharmacokinetics and tissue distribution of ¹³C-labeled succinic acid in mice.[6][8]
1. Animal Handling and Dosing:
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Male ICR mice are used for the study.
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For intravenous (IV) administration, a single 10 mg/kg dose of Succinic acid-13C4 is administered.
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For oral (PO) administration, a single 100 mg/kg dose is given.
2. Sample Collection:
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Blood samples are collected at various time points post-administration via the retro-orbital plexus.
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Plasma is separated by centrifugation.
-
For tissue distribution analysis, tissues (e.g., liver, kidney, heart, brain, adipose tissue) are collected after perfusion with saline.
3. Sample Preparation for LC-MS/MS Analysis:
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Plasma: To 30 µL of plasma, add 120 µL of a methanol (B129727) solution containing a deuterated succinic acid internal standard (e.g., succinic acid-d4) for protein precipitation.[8]
-
Tissues: Homogenize tissue samples in a suitable buffer.
-
Centrifuge the samples to pellet proteins and other debris.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[8]
4. LC-MS/MS Analysis:
-
Utilize a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[4]
-
Employ a suitable column for the separation of organic acids.
-
Use a gradient elution with mobile phases such as water and acetonitrile (B52724) with a formic acid modifier.
-
Detect and quantify Succinic acid-13C4 and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.[6]
Metabolic Flux Analysis in Cell Culture
This protocol outlines a general workflow for conducting a ¹³C metabolic flux analysis experiment using Succinic acid-13C4 in cultured cells.[7]
1. Cell Culture and Labeling:
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Culture cells to the desired confluence in a standard culture medium.
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To initiate labeling, replace the standard medium with a medium containing a defined concentration of Succinic acid-13C4. The optimal concentration and labeling duration should be determined empirically for each cell line to achieve isotopic steady state.[7]
2. Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell lysate.[7]
3. Sample Preparation:
-
Centrifuge the cell lysate to remove debris.
-
Evaporate the supernatant to dryness.
-
Reconstitute the dried metabolites in a solvent compatible with the analytical platform.
4. Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS) to determine the mass isotopologue distributions (MIDs) of succinate and other Krebs cycle intermediates.
5. Data Analysis:
-
Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.
-
Utilize a computational flux analysis software package (e.g., INCA, Metran) to estimate intracellular metabolic fluxes by fitting the experimental labeling data to a metabolic network model.[7][9]
Quantitative Data Presentation
The following tables summarize key quantitative data from a pharmacokinetic study using Succinic acid-13C4 in mice.[4][5][6]
Table 1: Pharmacokinetic Parameters of Succinic acid-13C4 in Mice
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| Cmax (ng/mL) | - | 1357.5 ± 415.9 |
| Tmax (h) | - | 0.25 |
| AUC (ng·h/mL) | 2181.3 ± 224.2 | 327.9 ± 110.8 |
| t1/2 (h) | 0.56 ± 0.08 | - |
| Clearance (mL/h/kg) | 4574.5 ± 469.7 | - |
| Vd (mL/kg) | 520.8 ± 73.4 | - |
| Bioavailability (%) | - | 1.5 |
Table 2: Tissue Distribution of Succinic acid-13C4 in Mice Following Oral Administration (100 mg/kg)
| Tissue | AUC (ng·h/g) |
| Liver | 1234.9 ± 233.1 |
| Kidney | 310.8 ± 65.4 |
| Heart | 108.7 ± 22.3 |
| Brain | 45.2 ± 11.8 |
| Brown Adipose Tissue | 643.7 ± 155.9 |
| White Adipose Tissue | 432.1 ± 101.2 |
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic studies. The following visualizations, created using the DOT language, illustrate key concepts and workflows related to the use of Succinic acid-13C4.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice | MDPI [mdpi.com]
- 5. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
